molecular formula C21H20N2O5S2 B2698268 2-(3-((4-Methoxyphenyl)sulfonyl)propanamido)-5-phenylthiophene-3-carboxamide CAS No. 941889-57-2

2-(3-((4-Methoxyphenyl)sulfonyl)propanamido)-5-phenylthiophene-3-carboxamide

Cat. No.: B2698268
CAS No.: 941889-57-2
M. Wt: 444.52
InChI Key: JDGVJFVCJFUWCW-UHFFFAOYSA-N
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Description

2-(3-((4-Methoxyphenyl)sulfonyl)propanamido)-5-phenylthiophene-3-carboxamide is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((4-Methoxyphenyl)sulfonyl)propanamido)-5-phenylthiophene-3-carboxamide typically involves multi-step organic reactionsCommon reagents used in these steps include sulfonyl chlorides, amines, and carboxylic acids, under conditions such as reflux or catalytic amounts of acids or bases .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(3-((4-Methoxyphenyl)sulfonyl)propanamido)-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(3-((4-Methoxyphenyl)sulfonyl)propanamido)-5-phenylthiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-((4-Methoxyphenyl)sulfonyl)propanamido)-5-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets. The sulfonyl and amido groups can form hydrogen bonds with biological macromolecules, influencing their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-((4-Methoxyphenyl)sulfonyl)propanamido)-5-phenylthiophene-3-carboxamide is unique due to its combination of functional groups and the presence of the thiophene ring, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions and stability under various conditions.

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)sulfonylpropanoylamino]-5-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S2/c1-28-15-7-9-16(10-8-15)30(26,27)12-11-19(24)23-21-17(20(22)25)13-18(29-21)14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H2,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGVJFVCJFUWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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